Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate

Physicochemical Properties Drug Design Chemical Biology

PROTAC and chemical probe researchers require building blocks with a rigid 3D scaffold and multiple orthogonal reactive handles-flexible linkers compromise spatial geometry. This compound uniquely integrates a phenol, propargyl ether, and methyl ester on a cyclobutane core with a fixed ~109° angle. • Enables sequential chemoselective conjugation: phenol for warhead A, then CuAAC click for warhead B • Pre-organized geometry reduces entropic penalty in fragment screens • Supplied at 95% purity with reliable global shipping.

Molecular Formula C15H16O4
Molecular Weight 260.289
CAS No. 2260931-06-2
Cat. No. B2818621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate
CAS2260931-06-2
Molecular FormulaC15H16O4
Molecular Weight260.289
Structural Identifiers
SMILESCOC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OCC#C
InChIInChI=1S/C15H16O4/c1-3-8-19-15(9-11(10-15)14(17)18-2)12-4-6-13(16)7-5-12/h1,4-7,11,16H,8-10H2,2H3
InChIKeyAHMNCKOONKNROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Functional Overview of CAS 2260931-06-2


Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate is a synthetic cyclobutane-based small molecule featuring a 4-hydroxyphenyl substituent and a propargyl ether group [1]. Its molecular formula is C15H16O4 with a molecular weight of 260.28 g/mol, and it is typically supplied at a purity of 95% [1]. The compound’s structural design—combining a rigid cyclobutane core, a phenolic hydroxyl for derivatization, and a terminal alkyne for bioorthogonal click chemistry—positions it as a versatile intermediate, particularly valued in medicinal chemistry for the construction of targeted protein degraders (PROTACs) and other bioconjugates where defined spatial geometry and orthogonal reactivity are critical [1].

Why Generic Cyclobutane or Alkyne Building Blocks Cannot Substitute


The scientific and industrial demand for Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate (CAS 2260931-06-2) is driven by its specific, non-interchangeable combination of three functional handles within a single, compact molecule. Procuring a cyclobutane scaffold, a phenol, or a propargyl ether as separate components or as part of a more generic analog fails to deliver the same utility. The target compound uniquely integrates a 4-hydroxyphenyl group for aromatic interactions and further derivatization, a propargyl ether for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation, and a methyl ester on a conformationally restricted cyclobutane core. This core geometry is critical for presenting the reactive groups with a specific distance and angle, a feature that cannot be replicated by linear or other cyclic linkers, which would introduce unwanted flexibility and alter the spatial relationship between functional elements in a designed molecule [1].

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile and Structural Rigidity

The target compound possesses a significantly higher molecular weight and structural complexity compared to the non-propargylic analog, Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate. Specifically, CAS 2260931-06-2 has a molecular weight of 260.28 g/mol and a rotatable bond count of 5, versus 206.24 g/mol and 3 rotatable bonds for the analog [1]. The added propargyl group directly contributes to a higher heavy atom count (19 vs. 15) and increases the topological polar surface area (TPSA) from 46.5 Ų to 55.8 Ų, indicating a distinct physicochemical profile that influences membrane permeability and binding interactions [1].

Physicochemical Properties Drug Design Chemical Biology

Orthogonal Reactivity via Propargyl Ether Handle

Unlike its closest analog, Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate, which lacks the propargyl group, CAS 2260931-06-2 provides an additional orthogonal reactive handle. This enables the construction of complex, trifunctional molecules. The analog has only one hydrogen bond donor and three acceptors, while the target compound introduces a terminal alkyne, increasing the hydrogen bond acceptor count from 3 to 4 and providing a chemically distinct site for CuAAC, a reaction that is fundamentally inaccessible to the analog [1].

Click Chemistry PROTAC Bioconjugation

Conformational Pre-organization by Cyclobutane Core

The cyclobutane core of CAS 2260931-06-2 enforces a defined ~109° angle between the C-1 and C-3 substituents, a value calculated from standard cyclobutane ring geometry [1][2]. In contrast, a common alternative for bioconjugation, 4-(prop-2-yn-1-yloxy)phenol, lacks this conformational constraint, presenting total rotational freedom between the phenyl and propargyl groups. The rigid scaffold of the target compound is essential for applications, such as PROTAC linker design, where a precise spatial presentation of ligase- and target-binding motifs is directly correlated with ternary complex formation efficiency and degradation potency [2].

Conformational Design Medicinal Chemistry Linkerology

Optimal Application Scenarios for CAS 2260931-06-2


Conformationally Restricted PROTAC Linker Synthesis

This compound is optimally used as a key building block for creating PROTACs with precisely defined spatial orientations between the target protein and E3 ligase ligands. The rigid cyclobutane core provides a fixed ~109° angle, a structural feature backed by class-level evidence for designing potent degraders [2]. The propargyl and phenol handles allow for sequential, chemoselective conjugation—first via the phenol to one warhead, then via CuAAC to the other—enabling a modular approach to linker optimization that is not possible with simpler, non-orthogonal building blocks [1]. The higher molecular weight and TPSA also contribute to a distinct property space that can be leveraged to fine-tune the overall physicochemical profile of the final degrader.

Trifunctional Chemical Probes for Activity-Based Profiling

The three orthogonal functional groups (methyl ester, phenol, and propargyl ether) make this compound an ideal scaffold for constructing advanced chemical probes. A typical workflow might involve: (1) converting the methyl ester to a primary amine-bearing group for protein target recognition, (2) using the phenol to install a photoreactive diazirine crosslinker, and (3) employing the propargyl group for subsequent CuAAC conjugation to a fluorescent or affinity tag for detection and enrichment. This orthogonal reactivity profile, validated by the direct comparison of hydrogen bond acceptor counts with a non-propargylic analog [1], allows for a highly controlled, step-wise synthesis that is difficult to achieve with less-functionalized, commercially available alternatives.

Fragment-Based Libraries for Shallow Protein Pockets

The unique combination of a rigid, 3D cyclobutane scaffold with the specific molecular weight (260.28 g/mol) and rotatable bond count (5) positions this fragment-like molecule in an underexplored chemical space [1]. In fragment screens, the pre-organized geometry can increase binding affinity by minimizing entropic loss, a clear advantage over the flexible 4-(prop-2-yn-1-yloxy)phenol [2]. The compound's integrated functional groups also provide immediate vectors for fragment growth, allowing medicinal chemists to rapidly iterate on hits without needing to first introduce a synthetic handle. The core differentiation is its ability to serve as both a rigid scaffold and a multifunctional reaction hub, a combination not found in common, single-purpose fragments.

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